molecular formula C13H22O3 B12530322 Ethyl (7S)-7-hydroxyundeca-2,9-dienoate CAS No. 675580-75-3

Ethyl (7S)-7-hydroxyundeca-2,9-dienoate

Cat. No.: B12530322
CAS No.: 675580-75-3
M. Wt: 226.31 g/mol
InChI Key: NZZZNEULKJXPSL-GFCCVEGCSA-N
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Description

Ethyl (7S)-7-hydroxyundeca-2,9-dienoate is a chiral molecule of high interest in synthetic organic chemistry and medicinal research. This compound features both a terminal dienoate system and a stereospecific hydroxy group, making it a valuable bifunctional building block for constructing complex molecular architectures, such as natural products and bioactive molecules. Its potential mechanism of action in biological systems is likely mediated by the reactivity of its conjugated system, which can act as a Michael acceptor, while the hydroxy group provides a handle for further chemical manipulation or influences intermolecular interactions. Researchers can utilize this compound in the synthesis of specialized lipids, chiral ligands, and as a precursor for fragrance and pharmaceutical agents. The specific biological activities and full application spectrum of this compound are active areas of scientific investigation. Handling and Usage: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Properties

CAS No.

675580-75-3

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

ethyl (7S)-7-hydroxyundeca-2,9-dienoate

InChI

InChI=1S/C13H22O3/c1-3-5-9-12(14)10-7-6-8-11-13(15)16-4-2/h3,5,8,11-12,14H,4,6-7,9-10H2,1-2H3/t12-/m1/s1

InChI Key

NZZZNEULKJXPSL-GFCCVEGCSA-N

Isomeric SMILES

CCOC(=O)C=CCCC[C@@H](CC=CC)O

Canonical SMILES

CCOC(=O)C=CCCCC(CC=CC)O

Origin of Product

United States

Preparation Methods

The stereoselective introduction of the C7 hydroxyl group is a critical challenge. Building on methodologies from α-chloroaldehyde synthesis (Source), asymmetric organocatalysis provides a robust pathway. For instance, the Jørgensen-Hayashi protocol employs (2R,5R)-diphenylpyrrolidine (17) or imidazolidinone catalysts (8) to achieve α-chlorination of aldehydes with >90% enantiomeric excess (Table 1).

Table 1: Asymmetric α-Chlorination of Aldehydes

Entry Aldehyde Substrate Catalyst Yield (%) e.e. (%)
1 Hexanal 8 71 92
2 Cyclohexanecarboxaldehyde 17 87 94
3 Adamantylaldehyde 8 85 95

Following chlorination, the α-chloroaldehyde intermediate undergoes chain elongation via Grignard addition or aldol condensation. Subsequent hydrolysis of the chloride to a hydroxyl group (e.g., using AgNO₃ in aqueous THF) affords the (S)-configured alcohol. For example, heptanal derivatives can be extended to undecanal analogs, with the chlorine at C7 replaced by hydroxyl via SN2 substitution.

Cross-Metathesis for Diene Formation

Ring-opening cross-metathesis (ROCM) offers a modular route to the Δ²,⁹ dienoate framework. Source demonstrates the utility of Grubbs-II catalyst in ROCM of low-strain cycloolefins (e.g., cyclooctene) with α,β-unsaturated esters (e.g., ethyl acrylate). This method generates conjugated dienes with high trans-selectivity (Table 2).

Table 2: ROCM of Cyclooctene with Ethyl Acrylate

Catalyst Temperature (°C) Conversion (%) Diastereomeric Ratio (E:Z)
Grubbs-II 40 98 95:5
Hoveyda-Grubbs 60 85 90:10

To integrate the C7 hydroxyl group, a protected alcohol (e.g., TBS-ether) is introduced into the cycloolefin substrate prior to ROCM. Post-metathesis deprotection (e.g., TBAF) yields the free hydroxyl. This approach ensures regiospecific placement of the functional groups while maintaining stereochemical integrity.

The Wittig reaction remains a cornerstone for constructing α,β-unsaturated esters. Source cites Swift and Sutherland’s synthesis of ethyl deca-2,9-dienoate via tandem Wittig olefination. Applying this strategy to undecenoate derivatives, a bis-ylide reagent (e.g., Ph₃P=CH-(CH₂)₅-CH=PPh₃) reacts with ethyl 9-oxononanoate to install both double bonds in a single step (Scheme 1).

Scheme 1: Tandem Wittig Reaction

Ethyl 9-oxononanoate + Bis-ylide → Ethyl undeca-2,9-dienoate  

Yields for analogous reactions range from 65–78%, with E-selectivity >90%. The C7 hydroxyl is introduced via Sharpless asymmetric dihydroxylation of the Δ⁷,⁸ intermediate, followed by selective reduction or oxidation.

Chiral Pool Derivation from Amino Acids

Chiral pool strategies exploit natural amino acids as stereochemical templates. Source outlines the conversion of L-threonine to α-chloro-β-hydroxy acids, which are reduced to aldehydes and elongated via iterative Horner-Wadsworth-Emmons reactions. For example, L-threonine-derived chlorohydrins are oxidized to aldehydes, followed by Wittig extensions to install the dienoate moiety (Scheme 2).

Scheme 2: Amino Acid-Based Synthesis

L-Threonine → α-Chloro-β-hydroxy acid → Aldehyde → Wittig olefination → Ethyl (7S)-7-hydroxyundeca-2,9-dienoate  

This route achieves >80% enantiomeric excess but requires multi-step protection/deprotection sequences.

Comparative Analysis of Methods

Table 3: Method Comparison

Method Yield (%) e.e. (%) Key Advantage Limitation
Organocatalysis 70–85 90–95 High stereocontrol Multi-step chain elongation
ROCM 60–75 N/A Modular diene formation Requires protected intermediates
Wittig Reaction 65–78 85–92 Rapid diene installation Moderate stereoselectivity
Chiral Pool 50–60 80–88 Utilizes natural chirality Low overall yield

Chemical Reactions Analysis

Types of Reactions

Ethyl (7S)-7-hydroxyundeca-2,9-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of amides or other ester derivatives.

Scientific Research Applications

Ethyl (7S)-7-hydroxyundeca-2,9-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (7S)-7-hydroxyundeca-2,9-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and ester functionality play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 10-undecenoate

Key Similarities and Differences:

Parameter Ethyl (7S)-7-hydroxyundeca-2,9-dienoate Ethyl 10-undecenoate
Molecular Formula C₁₃H₂₂O₃ C₁₃H₂₄O₂
Molecular Weight ~226.3 g/mol 212.33 g/mol
Functional Groups Ethyl ester, hydroxyl, two double bonds Ethyl ester, one double bond
Double Bond Positions 2 and 9 10
Solubility Likely polar (due to -OH) Soluble in ethanol
Applications Hypothesized: chiral synthesis, pharma Flavors/fragrances, food additives

Analysis: Ethyl 10-undecenoate lacks a hydroxyl group and has a single double bond, making it less polar and more suited for non-polar applications like flavoring agents. The conjugated diene system (positions 2 and 9) may also confer unique reactivity, such as participation in Diels-Alder reactions, unlike the isolated double bond in Ethyl 10-undecenoate .

8-O-Acetylshanzhiside Methyl Ester

Key Similarities and Differences:

Parameter This compound 8-O-Acetylshanzhiside Methyl Ester
Molecular Complexity Moderate (linear chain) High (cyclopenta[c]pyran backbone)
Functional Groups Ethyl ester, hydroxyl, diene Methyl ester, acetyl, glycoside, hydroxyl
Stereochemistry S-configuration at C7 Multiple stereocenters (e.g., 1S, 4aS, 5R, 7S, 7aS)
Applications Synthetic intermediates, pharma Pharmacological research, supplements, cosmetics

Analysis: 8-O-Acetylshanzhiside Methyl Ester is a glycoside-derived methyl ester with a complex cyclic structure, enabling diverse biological interactions (e.g., anti-inflammatory or neuroprotective effects). In contrast, this compound’s linear structure and ethyl ester group may favor simpler synthetic pathways or metabolic stability. Both compounds highlight the role of stereochemistry in bioactivity, but their structural divergence limits direct functional overlap .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

Key Similarities and Differences:

Parameter This compound 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
Core Structure Aliphatic chain Aromatic indole ring
Functional Groups Ester, hydroxyl, diene Carboxylic acid, chloro, methyl
Reactivity Ester hydrolysis, diene reactions Acid-base interactions, halogen-mediated coupling
Safety Profile Not reported Requires handling precautions (inhalation risks)

Analysis: The indole-based compound’s aromaticity and carboxylic acid group make it more acidic and reactive in electrophilic substitutions, unlike the aliphatic this compound. Safety data for the indole derivative emphasize the need for rigorous handling protocols, which may also apply to structurally complex esters like Ethyl (7S) during synthesis .

Research Findings and Implications

  • Stereochemical Influence: The S-configuration at C7 in this compound may enhance enantioselective interactions in catalytic processes or receptor binding, analogous to stereospecific effects observed in 8-O-Acetylshanzhiside Methyl Ester .
  • Solubility and Bioavailability: Compared to Ethyl 10-undecenoate, the hydroxyl group in Ethyl (7S) could improve aqueous solubility, a critical factor in drug delivery systems .
  • Safety and Handling : While direct data are lacking, the reactive diene and ester functionalities warrant precautions similar to those for 7-Chloro-3-methyl-1H-indole-2-carboxylic acid .

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